
5-Bromo-4-chloro-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-2-methylphenol: is an organic compound with the molecular formula C7H6BrClO . It is a substituted phenol, characterized by the presence of bromine, chlorine, and a methyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methylphenol typically involves the bromination and chlorination of 2-methylphenol (o-cresol). The process can be carried out using bromine and chlorine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the protection of functional groups, selective halogenation, and purification steps to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-methylphenol can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of simpler phenolic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-chloro-2-methylphenol is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying the effects of halogen substitution on the reactivity and properties of phenolic compounds .
Biology and Medicine: The compound exhibits antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics. It is also studied for its potential use in developing new antimicrobial agents .
Industry: In the industrial sector, this compound is used as a preservative in various products, including cosmetics and personal care items. Its effectiveness in preventing microbial growth extends the shelf life of these products .
Wirkmechanismus
The antimicrobial activity of 5-Bromo-4-chloro-2-methylphenol is primarily due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The presence of halogen atoms enhances its lipophilicity, allowing it to penetrate microbial cell walls more effectively. This leads to the disruption of cellular functions and ultimately the death of the microorganism .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-methylphenol: Similar structure but lacks the bromine atom.
4-Bromo-2-methylphenol: Similar structure but lacks the chlorine atom.
2-Bromo-4-chlorophenol: Similar structure but lacks the methyl group.
Uniqueness: 5-Bromo-4-chloro-2-methylphenol is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it more effective as an antimicrobial agent compared to its analogs .
Eigenschaften
Molekularformel |
C7H6BrClO |
|---|---|
Molekulargewicht |
221.48 g/mol |
IUPAC-Name |
5-bromo-4-chloro-2-methylphenol |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3 |
InChI-Schlüssel |
CPERHEJILHOKHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


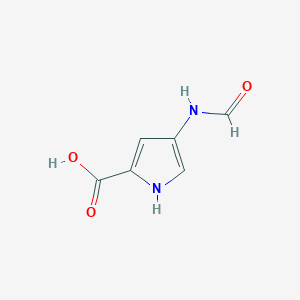
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
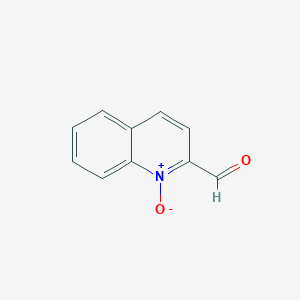
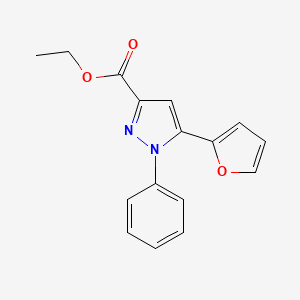
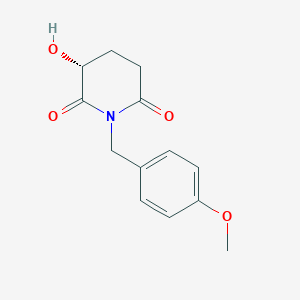
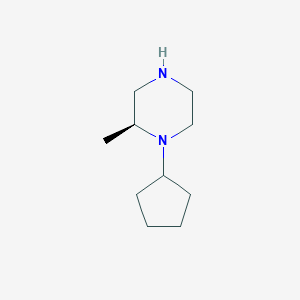
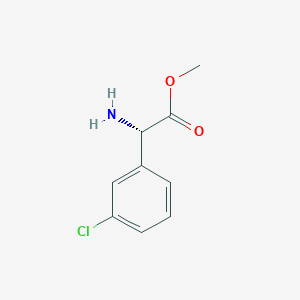
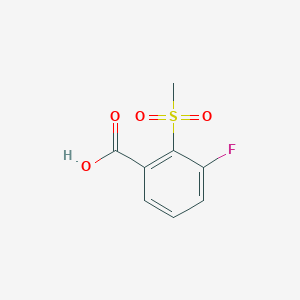
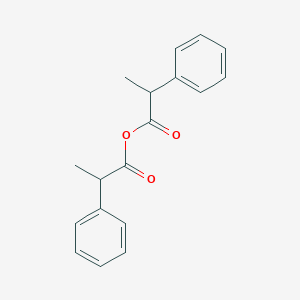
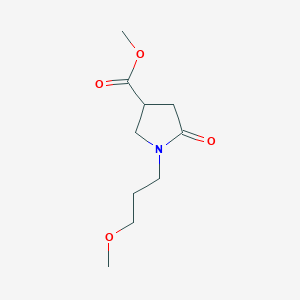


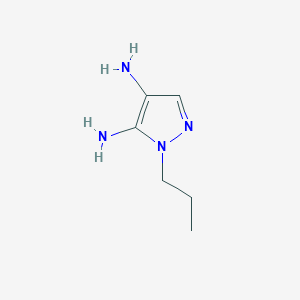
![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
